molecular formula C2H5BrMg B13441254 Pentadeutero-ethylmagnesium bromide

Pentadeutero-ethylmagnesium bromide

Cat. No.: B13441254
M. Wt: 138.30 g/mol
InChI Key: FRIJBUGBVQZNTB-JOTLNHQDSA-M
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Description

Pentadeutero-ethylmagnesium bromide is a deuterated Grignard reagent, which is a type of organomagnesium compound. It is structurally similar to ethylmagnesium bromide but with deuterium atoms replacing the hydrogen atoms in the ethyl group. This compound is used in various organic synthesis reactions, particularly where the incorporation of deuterium is desired for mechanistic studies or isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadeutero-ethylmagnesium bromide can be synthesized by reacting pentadeutero-ethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C2D5Br+MgC2D5MgBr\text{C}_2\text{D}_5\text{Br} + \text{Mg} \rightarrow \text{C}_2\text{D}_5\text{MgBr} C2​D5​Br+Mg→C2​D5​MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of flow microreactors has been explored to improve the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Pentadeutero-ethylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentadeutero-ethylmagnesium bromide is valuable in scientific research for several reasons:

Mechanism of Action

The mechanism of action of pentadeutero-ethylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The deuterium atoms do not significantly alter the reactivity but provide valuable isotopic labeling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentadeutero-ethylmagnesium bromide is unique due to the presence of deuterium atoms, which makes it particularly useful for isotopic labeling and mechanistic studies. This distinguishes it from other Grignard reagents that do not contain deuterium.

Properties

Molecular Formula

C2H5BrMg

Molecular Weight

138.30 g/mol

IUPAC Name

magnesium;1,1,1,2,2-pentadeuterioethane;bromide

InChI

InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1/i1D2,2D3;;

InChI Key

FRIJBUGBVQZNTB-JOTLNHQDSA-M

Isomeric SMILES

[2H][C-]([2H])C([2H])([2H])[2H].[Mg+2].[Br-]

Canonical SMILES

C[CH2-].[Mg+2].[Br-]

Origin of Product

United States

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